N-(5-nitro-1,3-thiazol-2-yl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

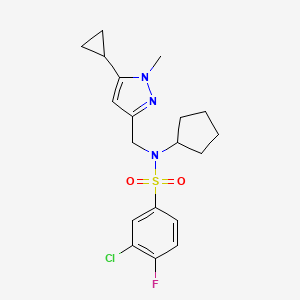

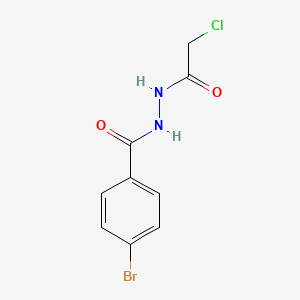

N-(5-nitro-1,3-thiazol-2-yl)-2-furamide is a chemical compound with the molecular formula C4H3N3O3S and a molecular weight of 173 .

Molecular Structure Analysis

The molecular structure of this compound includes a nitro group attached to a thiazole ring, which is further connected to a formamide group . The InChI code for this compound is 1S/C4H3N3O3S/c8-2-6-4-5-1-3 (11-4)7 (9)10/h1-2H, (H,5,6,8) .Wissenschaftliche Forschungsanwendungen

Development of Energetic Materials

Compounds consisting of nitroaminofurazan and oxadiazole rings, akin to the structure of N-(5-nitro-1,3-thiazol-2-yl)-2-furamide, have been synthesized and characterized for their potential as energetic materials. These compounds exhibit good thermal stability and detonation performance, comparable to RDX, a well-known explosive, suggesting their utility in creating more efficient and stable energetic materials (Tang et al., 2015).

Anti-Parasitic Activity

A notable application of thiazolide compounds, including nitazoxanide and derivatives, is their broad-spectrum anti-parasitic activity against a wide range of pathogens. These compounds have shown efficacy against intracellular and extracellular protozoan parasites, bacteria, and even viruses infecting humans and animals. The mechanism of action appears to involve the inhibition of key enzymatic activities within the parasites, showcasing the potential of thiazolide-based drugs for treating various infectious diseases (Esposito et al., 2005); (Hemphill et al., 2012).

Synthesis and Reactivity

The synthesis and reactivity of nitrofuran compounds have been extensively studied, providing insights into their potential applications in drug development and material science. These compounds are key intermediates in the synthesis of various drugs and materials with significant biological and chemical properties (Katritzky et al., 2008).

Antimicrobial Activity

The antimicrobial properties of thiazole-based heterocyclic amides have been investigated, showing potential for pharmacological applications. These compounds exhibit good antimicrobial activity against a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Çakmak et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide Compounds in the same class, nitrofurans, have been known to target proteins like aldose reductase .

Biochemical Pathways

The biochemical pathways affected by N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide Related compounds have been shown to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .

Result of Action

The molecular and cellular effects of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide Related compounds have been shown to have antihyperalgesic effects and inhibit the growth of pancreatic cancer cells .

Biochemische Analyse

Biochemical Properties

For instance, some nitrofurans target the protein aldose reductase . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function of the targeted biomolecules .

Cellular Effects

Nitrofuran derivatives have been reported to exhibit antimicrobial and antifungal effects . These effects could be attributed to the compound’s interactions with cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

These interactions could lead to changes in gene expression and enzyme activation or inhibition .

Eigenschaften

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDSHDHLPAZHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(7-Methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B2620046.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2620051.png)

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2620052.png)

![{6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2620053.png)

![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)

![(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2620058.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2620063.png)